molecular formula C22H22BrN3O2S B2505736 N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-21-5

N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2505736
CAS RN: 393831-21-5
M. Wt: 472.4
InChI Key: MSNPZICNGWHLFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various carbothioamide derivatives has been a subject of interest due to their potential biological activities. In the papers provided, different synthetic routes have been employed to create a range of carbothioamide compounds. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Another study reported the synthesis of substituted pyrazolines and their carbothioamide derivatives by treating chalcones with hydrazine monohydrate and subsequently with thiosemicarbazide or phenylisothiocyanate . Additionally, novel N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized using two methods: cyclization of 1-(cyanophenyl)acetyl-4-substituted thiosemicarbazide and reaction of cyanophenyl acetic acid hydrazide with isothiocyanate .

Molecular Structure Analysis

The molecular structures of the synthesized carbothioamide compounds were characterized using various spectroscopic methods. Techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses were employed to confirm the structures . Advanced spectroscopic methods like DEPT, COSY, and HSQC spectroscopy were also utilized for detailed structural elucidation . In some cases, X-ray diffraction analysis provided further confirmation of the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of carbothioamide derivatives are typically cyclization and substitution reactions. The cyclization reactions are crucial for the formation of the pyrazole ring, which is a common structural motif in these compounds. The substitution reactions, particularly with thiosemicarbazide or isothiocyanate, introduce the carbothioamide functionality . These reactions are often carried out under specific conditions, such as in the presence of a base or under ultrasonic irradiation, to achieve the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbothioamide derivatives are influenced by their molecular structure. The presence of different substituents on the aromatic rings and the pyrazole core can affect properties such as solubility, melting point, and reactivity. The electron-withdrawing or electron-donating nature of these substituents can also impact the compound's biological activity. For example, the presence of an electron-withdrawing chlorine atom was found to enhance antidepressant activity in one of the synthesized compounds . The compounds' ability to cross the blood-brain barrier and their human oral absorption were predicted in silico, which is essential for their potential use as medications .

Biological Activity Analysis

The synthesized carbothioamide derivatives have been evaluated for various biological activities. One compound, in particular, demonstrated significant antidepressant activity, reducing immobility time in both force swimming and tail suspension tests, without affecting baseline locomotion . This suggests potential therapeutic use as antidepressant medications. Other compounds in the series have shown promising antibacterial activities, indicating their potential as antimicrobial agents . Some of the synthesized compounds also exhibited significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi including Candida albicans and Aspergillus fumigates .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A study by Ahsan et al. (2013) explored the synthesis and evaluation of anticonvulsant activity in a series of pyrazole derivatives, including compounds similar in structure to the one . The research found significant activity in some synthesized compounds, demonstrating the potential of such chemical structures in medical applications.

Structural Studies and Synthesis Techniques

Research on the structural study of triazole derivatives by Artime et al. (2018) provides insights into the synthesis techniques and molecular structures of compounds related to the one . This research can guide further exploration of its potential uses in scientific research.

Antimicrobial and Antioxidant Properties

In a study conducted by Gad-Elkareem et al. (2011), new derivatives of ethyl nicotinate and other compounds were synthesized, showing promising antimicrobial activities. This suggests the potential of similar compounds, such as the one , in developing antimicrobial agents.

Electrochemical Applications

A study by Zhao et al. (2014) focused on the synthesis of novel polymeric electrochromic materials using pyrido[4,3-b]pyrazine derivatives. This research indicates the potential application of similar compounds in electrochemical and material science fields.

Anticancer Activity

Seo et al. (2019) conducted research on a pyrrolo[1,2-a]pyrazine core, which is structurally similar to the compound . Their study Seo et al. (2019) found that certain derivatives exhibited potent anticancer activity, suggesting possible applications of the compound in cancer research.

properties

IUPAC Name

N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O2S/c1-27-17-8-9-20(28-2)18(14-17)21-19-7-4-10-25(19)11-12-26(21)22(29)24-16-6-3-5-15(23)13-16/h3-10,13-14,21H,11-12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNPZICNGWHLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=S)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

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